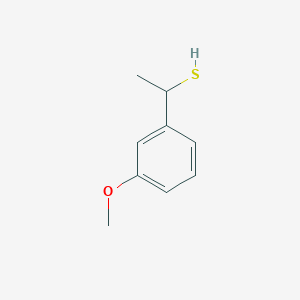

1-(3-Methoxyphenyl)ethane-1-thiol

Descripción general

Descripción

1-(3-Methoxyphenyl)ethane-1-thiol is a chemical compound with the molecular formula C9H12OS and a molecular weight of 168.26 . Its IUPAC name is 1-(3-methoxyphenyl)ethanethiol .

Molecular Structure Analysis

The InChI code for 1-(3-Methoxyphenyl)ethane-1-thiol is 1S/C9H12OS/c1-7(11)8-4-3-5-9(6-8)10-2/h3-7,11H,1-2H3 . This indicates that the compound contains a methoxyphenyl group attached to an ethanethiol group.Physical And Chemical Properties Analysis

1-(3-Methoxyphenyl)ethane-1-thiol has a molecular weight of 168.26 g/mol . Other physical and chemical properties such as boiling point are not available in the sources I found.Aplicaciones Científicas De Investigación

Catalytic Reactions

The compound has been implicated in catalytic processes. For instance, a study highlighted the rhodium-catalyzed arylthiolation reaction of nitroalkanes, which involved the interaction with diaryl disulfides. This process was significant in shifting the equilibrium to form products that are thermodynamically disfavored, a mechanism facilitated by the oxidation of thiols to disulfides catalyzed by rhodium (Arisawa et al., 2012).

Synthesis of Biotin Thioacid

1-(3-Methoxyphenyl)ethane-1-thiol was involved in the synthesis of biotin thioester, a precursor to biotin thioacid. This compound represents a novel biotinylating reagent, with its preparation protocol and spectral data being explored in research (Chou et al., 2014).

Metal Nanocluster Formation

In the field of nanotechnology, this compound has been utilized in the synthesis of atomically precise metal nanoclusters. Specifically, it was used alongside phosphines to design and synthesize hydride-rich silver nanoclusters. This discovery provided a new family of atomically precise nanoclusters protected by H- ligands, opening avenues for further research in functionalization and the exploration of metal-ligand bonding (Bootharaju et al., 2016).

Catalytic Activity in Organic Synthesis

The compound was involved in the formation of a novel ruthenium cyclopentadienyl complex with a tridentate P,P,O ligand, which exhibited catalytic activity in the isomerization of allylic alcohols to carbonyl compounds. This research contributed to understanding the structure, dynamic behavior, and catalytic activity of such complexes (Drift et al., 2002).

Propiedades

IUPAC Name |

1-(3-methoxyphenyl)ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-7(11)8-4-3-5-9(6-8)10-2/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STDOSWORAKPUTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methoxyphenyl)ethane-1-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[-6,6-dimethyl-2-hepten-4-yn-1-yl]-N-(methyl-d3)-1-naphthalenemethanamine,monohydrochloride](/img/structure/B1417195.png)

![1-Methyl-4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazin-2-one](/img/structure/B1417202.png)

![Pentanoic acid, 5-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(methylthio)-1-oxobutyl]amino]-](/img/structure/B1417203.png)

![methyl 1-{1-azabicyclo[2.2.2]octan-3-yl}-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B1417209.png)

![methyl 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylate hydrochloride](/img/structure/B1417210.png)

![Methyl 3-[(2-methylpropyl)amino]propanoate](/img/structure/B1417213.png)

amine](/img/structure/B1417214.png)

![Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B1417216.png)

![[1-(difluoromethyl)-1H-imidazol-2-yl]methanamine](/img/structure/B1417217.png)